

Lanabecestat BACE1 Enzymatic Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Lanabecestat

Cat. No.: B602830

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Introduction

Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active, and brain-permeable inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[2][3] This cleavage is a critical step in the formation of amyloid- β (A β) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[4][5] As a key enzyme in A β production, BACE1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's disease.[2][4]

These application notes provide a detailed protocol for an in vitro BACE1 enzymatic assay using **Lanabecestat**. The described method is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common and reliable method for measuring BACE1 activity and inhibition.

Principle of the BACE1 FRET Assay

The BACE1 enzymatic assay described here utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, which suppresses its fluorescence. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

The rate of this increase is directly proportional to the BACE1 enzymatic activity. The presence of an inhibitor like **Lanabecestat** will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.

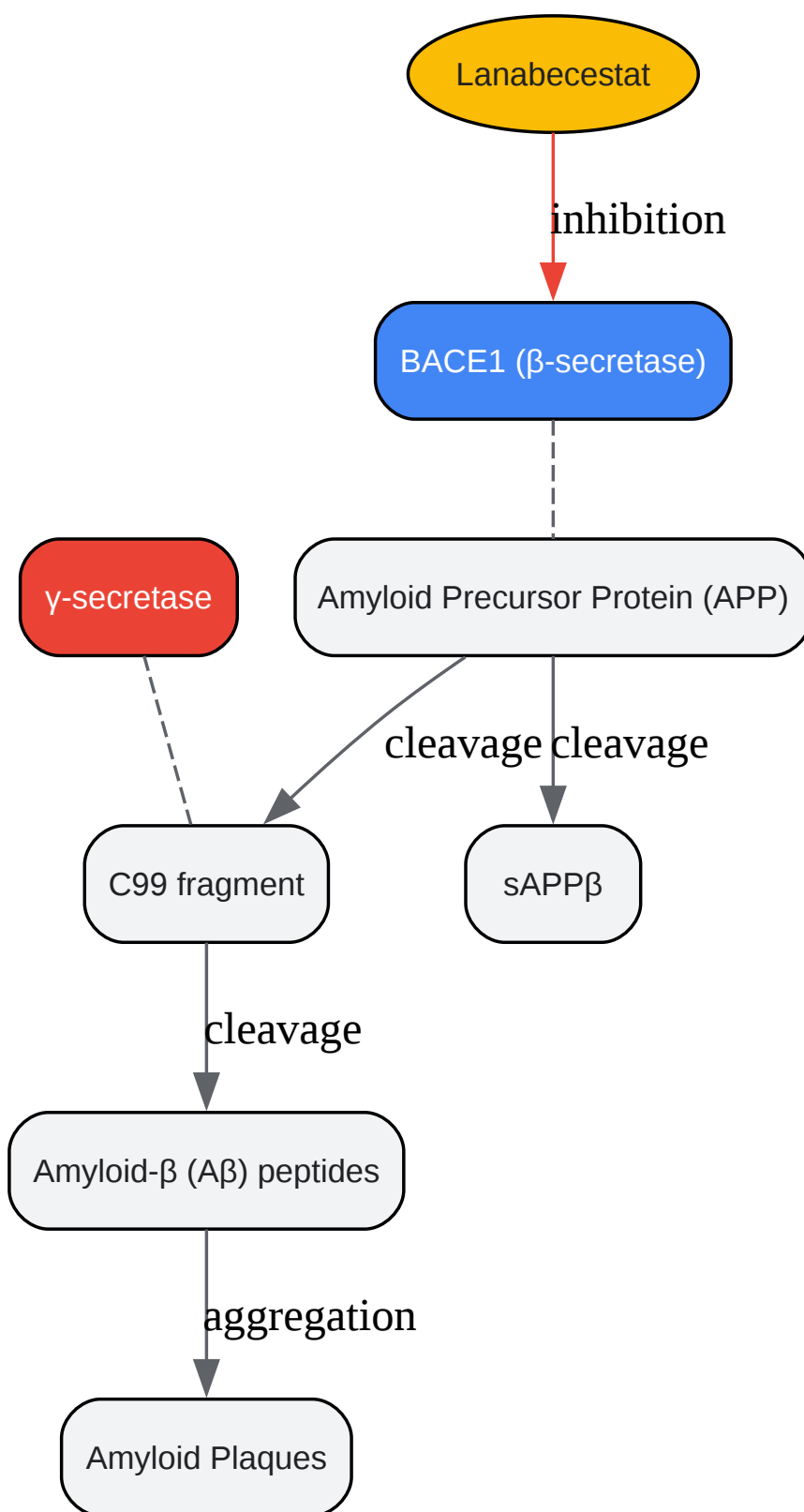
Quantitative Data Summary

The inhibitory potency of **Lanabecestat** against BACE1 has been determined in various studies. The following table summarizes key quantitative data.

Parameter	Value	Notes
IC50	0.4 nM	In vitro BACE1 enzymatic assay.[6]
IC50	0.6 nM	In vitro BACE1 enzymatic assay.[7]
Ki	0.4 nM	Inhibition constant for BACE1. [8]
Cellular Aβ40 Reduction EC50	Not explicitly stated in the provided search results.	
In Vivo Aβ Reduction	Significant dose- and time-dependent reductions in plasma, CSF, and brain Aβ40 and Aβ42.[2][9]	Observed in mice, guinea pigs, and dogs.[2]

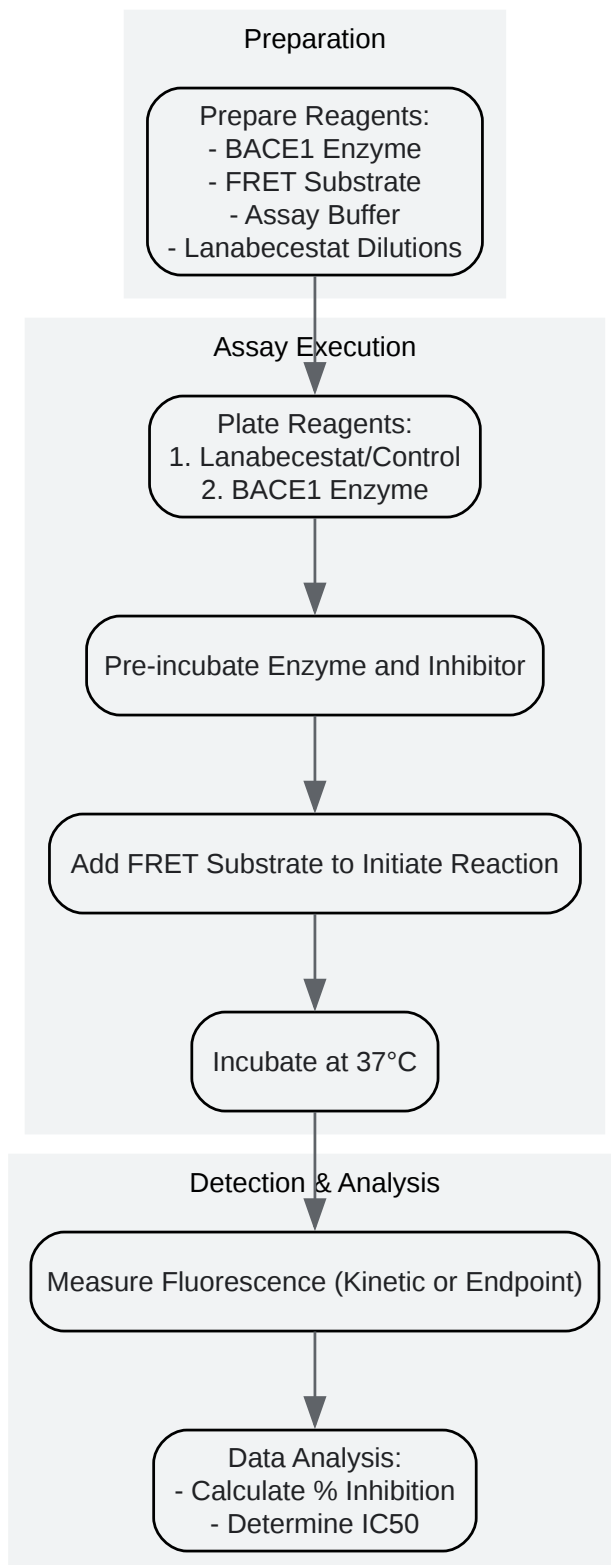
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of BACE1 in the amyloidogenic pathway and the general workflow of the enzymatic assay.



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Diagram 1. Role of BACE1 in the amyloidogenic pathway and the inhibitory action of **Lanabecestat**.



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